Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)

Il composto 2-(3-bromofenossi)etanammina è un'ammina funzionalizzata con un gruppo fenossilico bromurato in posizione meta. La sua struttura combina un gruppo amminico primario con un etere aromatico bromurato, rendendolo un intermedio versatile in sintesi organica, particolarmente utile per la preparazione di farmaci, leganti e materiali specializzati. La presenza del bromo aromatico offre siti reattivi per ulteriori modifiche, come accoppiamenti incrociati catalizzati da metalli, mentre il gruppo amminico consente derivatizzazioni tramite reazioni di condensazione o formazione di legami ammidici. La sua stabilità e reattività selettiva lo rendono adatto per applicazioni in chimica farmaceutica e nella ricerca di nuovi materiali.
2-(3-Bromophenoxy)ethanamine structure
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
Numero CAS:926211-83-8
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28

2-(3-Bromophenoxy)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3-Bromophenoxy)ethanamine
    • [2-(3-Bromophenoxy)ethyl]amine hydrochloride
    • 2-(3-BROMO-PHENOXY)-ETHYLAMINE
    • 2-(3-bromophenoxy)ethylamine
    • 2-(3-Bromophenoxy)ethan-1-amine
    • 1-(2-aminoethoxy)-3-bromobenzene
    • SBB072545
    • ST095893
    • SY039347
    • AM804556
    • 2-(3-bromophenoxy)ethanamine hydrochloride
    • T3136
    • 2-(3-Bromophenoxy)ethanamine (ACI)
    • CS-12184
    • CS-0018040
    • SB77020
    • MFCD09042556
    • ALBB-025488
    • EN300-58514
    • 926211-83-8
    • CHEMBL4943175
    • DB-121597
    • AKOS000126906
    • SCHEMBL2754673
    • DTXSID40588150
    • MDL: MFCD09042556
    • Inchi: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
    • Chiave InChI: CKQSFXLELCTIFC-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(OCCN)C=CC=1

Proprietà calcolate

  • Massa esatta: 214.99458g/mol
  • Massa monoisotopica: 214.99458g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.2
  • XLogP3: 1.6

2-(3-Bromophenoxy)ethanamine Informazioni sulla sicurezza

2-(3-Bromophenoxy)ethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B804313-10mg
2-(3-Bromophenoxy)ethanamine
926211-83-8
10mg
$ 50.00 2022-06-06
TRC
B804313-50mg
2-(3-Bromophenoxy)ethanamine
926211-83-8
50mg
$ 115.00 2022-06-06
TRC
B804313-100mg
2-(3-Bromophenoxy)ethanamine
926211-83-8
100mg
$ 160.00 2022-06-06
eNovation Chemicals LLC
D698102-0.25g
2-(3-Bromophenoxy)ethylamine
926211-83-8 95%
0.25g
$145 2023-09-01
eNovation Chemicals LLC
D698102-1g
2-(3-Bromophenoxy)ethylamine
926211-83-8 95%
1g
$155 2024-07-20
eNovation Chemicals LLC
D961246-100mg
[2-(3-bromophenoxy)ethyl]amine hydrochloride
926211-83-8 95%
100mg
$65 2024-06-06
eNovation Chemicals LLC
D961246-250mg
[2-(3-bromophenoxy)ethyl]amine hydrochloride
926211-83-8 95%
250mg
$85 2024-06-06
eNovation Chemicals LLC
D961246-1g
[2-(3-bromophenoxy)ethyl]amine hydrochloride
926211-83-8 95%
1g
$375 2023-09-04
eNovation Chemicals LLC
D364257-0.25g
2-(3-Bromo-phenoxy)-ethylamine
926211-83-8 97%
0.25g
$358 2023-09-03
Chemenu
CM302649-250mg
2-(3-Bromo-phenoxy)-ethylamine
926211-83-8 95%
250mg
$100 2022-05-27

2-(3-Bromophenoxy)ethanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Methanol ;  16 h, reflux
Riferimento
Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
Riferimento
Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux; reflux → rt
Riferimento
Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, rt → reflux; reflux → rt
Riferimento
Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1.5 h, reflux; reflux → rt
Riferimento
Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Potassium borohydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 12 h, 0 °C
Riferimento
Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  16 h, reflux
Riferimento
Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
Riferimento
Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Riferimento
Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ;  0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Riferimento
Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses
, World Intellectual Property Organization, , ,

2-(3-Bromophenoxy)ethanamine Raw materials

2-(3-Bromophenoxy)ethanamine Preparation Products

2-(3-Bromophenoxy)ethanamine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Numero d'ordine:A909940
Stato delle scorte:in Stock
Quantità:5.0g/10.0g/25.0g/50.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:36
Prezzo ($):318.0/540.0/1134.0/1928.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
A909940
Purezza:99%/99%/99%/99%
Quantità:5.0g/10.0g/25.0g/50.0g
Prezzo ($):318.0/540.0/1134.0/1928.0
Email